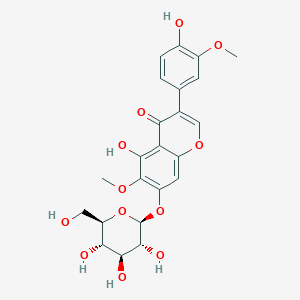

Iristectorin B

Description

Properties

IUPAC Name |

5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-12-5-9(3-4-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3/t15-,18-,20+,21-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNKSNSGLVWSFS-ZTATXHNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Bioactivity of Iristectorin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin B, a significant isoflavone, has garnered attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth exploration of the origin, isolation, and biological activities of this compound. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound is a naturally occurring isoflavone, a class of secondary metabolites known for their diverse biological activities.[1][2][3] Structurally, it is characterized by a C-glycosidic linkage, which contributes to its unique chemical properties and bioavailability. This document outlines the botanical origins of this compound, methodologies for its extraction and characterization, and a review of its known biological effects, with a particular focus on its anti-cancer properties.

Botanical Origin and Biosynthesis

This compound is primarily isolated from the rhizomes of plant species belonging to the Iridaceae family, most notably Iris tectorum and Iris domestica (formerly known as Belamcanda chinensis).[1] These plants have a history of use in traditional medicine, and modern phytochemical investigations have identified this compound as one of their key bioactive constituents.

General Isoflavonoid Biosynthetic Pathway

The biosynthesis of isoflavonoids in plants is a complex process involving a series of enzymatic reactions. While the specific pathway for this compound has not been fully elucidated, it is understood to follow the general phenylpropanoid pathway, which is the precursor for all flavonoids. Key enzymes such as chalcone synthase (CHS) and chalcone isomerase (CHI) are crucial in the initial steps. The pathway then diverges to form the isoflavonoid scaffold, which is subsequently modified by enzymes like O-glycosyltransferases to yield compounds such as this compound. Studies on Iris domestica have shown that the expression of these glycosyltransferases can be induced by elicitors like copper chloride, suggesting a dynamic regulation of isoflavonoid production in the plant.

References

The Discovery and Isolation of Iristectorin B from Iris tectorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin B, a significant isoflavone glycoside found in the rhizomes of Iris tectorum Maxim., has garnered attention for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details both advanced and conventional experimental protocols, presents quantitative data in structured tables, and visualizes putative signaling pathways modulated by this compound. The information compiled herein serves as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Iris tectorum Maxim., commonly known as the roof iris, is a perennial plant belonging to the Iridaceae family.[1] Its rhizomes have been used in traditional medicine for various ailments.[2] Phytochemical investigations have revealed a rich diversity of secondary metabolites within Iris species, with isoflavones being a prominent class of compounds.[2] Among these, this compound (C₂₃H₂₄O₁₂) has been identified as a key constituent of Iris tectorum rhizomes.[1][3] This document outlines the methodologies for the efficient extraction and purification of this compound and explores its potential mechanisms of action based on current scientific understanding of isoflavone bioactivity.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₁₂ | [1] |

| Molecular Weight | 492.43 g/mol | - |

| PubChem CID | 5318487 | [4] |

| Chemical Class | Isoflavone Glycoside | [5] |

Experimental Protocols for Isolation and Purification

Advanced Method: Ionic Liquid Based Ultrasonic Assisted Extraction (ILUAE) and High-Speed Counter-Current Chromatography (HSCCC)

This modern approach offers high efficiency and purity in a relatively short time.[3]

3.1.1. Extraction: Ionic Liquid Based Ultrasonic Assisted Extraction (ILUAE)

-

Plant Material: Dried rhizomes of Iris tectorum, crushed and sieved (60-100 mesh).

-

Extraction Solvent: 1-octyl-3-methylimidazolium bromide ([C₈MIM]Br) solution (0.5 M).

-

Procedure:

-

Combine the powdered rhizomes with the ionic liquid solution at a solvent-to-solid ratio of 30 mL/g.

-

Perform ultrasonic-assisted extraction for 30 minutes.

-

Filter the mixture to obtain the crude extract.[3]

-

3.1.2. Purification: High-Speed Counter-Current Chromatography (HSCCC)

-

Two-Phase Solvent System: n-butanol-water (1:1, v/v).

-

HSCCC Apparatus Parameters:

-

Stationary Phase: Upper phase of the solvent system.

-

Mobile Phase: Lower phase of the solvent system.

-

Flow Rate: 2.0 mL/min.

-

Rotational Speed: 900 rpm.

-

Detection Wavelength: 280 nm.

-

-

Procedure:

-

Fill the multilayer coil column entirely with the stationary phase.

-

Pump the mobile phase until hydrodynamic equilibrium is established.

-

Inject the crude ILUAE extract.

-

Collect fractions and monitor the effluent at 280 nm.

-

Combine fractions containing pure this compound.[3]

-

Quantitative Data for ILUAE and HSCCC Method

| Parameter | Tectoridin | This compound | Iristectorin A | Reference |

| Extraction Yield (mg/g of dried rhizome) | 37.45 | 2.88 | 5.28 | [3] |

| Purification from 400 mg Crude Extract | ||||

| Yield (mg) | 60.21 | 4.33 | 8.24 | [3] |

| Purity (%) | 95.3 | 95.9 | 97.0 | [3] |

Conventional Method: Solvent Extraction and Column Chromatography

This traditional method utilizes standard laboratory techniques and materials.

3.2.1. Extraction: Solvent Maceration

-

Plant Material: Air-dried and powdered rhizomes of Iris tectorum.

-

Extraction Solvent: 95% Ethanol or 70% Methanol.[6]

-

Procedure:

-

Macerate the powdered rhizomes in the chosen solvent at room temperature for 72 hours, with occasional agitation.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process on the plant residue twice more to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

3.2.2. Purification: Macroporous Resin and Silica Gel Column Chromatography

-

Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)

-

Resin Type: AB-8 macroporous resin.

-

Procedure:

-

Dissolve the crude extract in an appropriate solvent and load it onto the pre-equilibrated AB-8 resin column.

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the isoflavone-rich fraction with 70% ethanol.

-

Concentrate the eluate to obtain a partially purified extract. This step can increase the total flavonoid content from approximately 10.6% to 54.2%.[7]

-

-

-

Step 2: Silica Gel Column Chromatography (Fine Purification)

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., chloroform) and pack it into a glass column.

-

Adsorb the partially purified extract onto a small amount of silica gel and load it onto the top of the column.

-

Begin elution with the initial solvent, gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and UV detection.

-

Combine fractions containing pure this compound and evaporate the solvent.

-

-

Quantitative Data for Conventional Method

| Parameter | Value | Reference |

| Ultrasound-Assisted Extraction Yield (70% Methanol) | ||

| Tectoridin (mg/g) | 41.36 | [6] |

| this compound (mg/g) | 3.87 | [6] |

| Iristectorin A (mg/g) | 6.68 | [6] |

| Macroporous Resin Enrichment | ||

| Total Flavonoid Content Increase | From 10.60% to 54.20% | [7] |

| Recovery Yield | 75.12% | [7] |

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and glycosidic moieties. High-resolution mass spectrometry can confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for elucidating the detailed chemical structure, including the positions of substituents on the isoflavone core and the nature and linkage of the sugar units.[3]

Putative Biological Activities and Signaling Pathways

This compound, as an isoflavone, is presumed to share some of the biological activities attributed to this class of compounds, including anti-inflammatory and anti-cancer effects. The following diagrams illustrate the potential signaling pathways that this compound may modulate.

Experimental Workflow for Isolation and Purification

Caption: Workflow for this compound isolation and analysis.

Putative Anti-Inflammatory Signaling Pathway

Isoflavones are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Putative Anti-Cancer Signaling Pathway (Apoptosis Induction)

This compound may induce apoptosis in cancer cells by modulating key signaling pathways like PI3K/Akt and MAPK, and regulating the expression of Bcl-2 family proteins.

Caption: Putative apoptosis induction by this compound in cancer cells.

Conclusion

This technical guide consolidates the current knowledge on the discovery and isolation of this compound from Iris tectorum. The detailed experimental protocols, encompassing both advanced and conventional methodologies, provide a practical framework for its extraction and purification. The quantitative data presented allows for a comparative assessment of these methods. Furthermore, the visualized putative signaling pathways offer insights into the potential molecular mechanisms underlying the reported biological activities of this compound, thereby guiding future research in pharmacology and drug development. Further studies are warranted to fully elucidate the specific molecular targets and therapeutic potential of this promising natural compound.

References

- 1. Qualitative and Quantitative Analysis of Ukrainian Iris Species: A Fresh Look on Their Antioxidant Content and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Iristectorin B: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Iristectorin B, an isoflavone primarily isolated from the rhizomes of Iris tectorum, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The document details its anti-cancer effects, including the induction of apoptosis, and explores its potential mechanisms of action involving cellular signaling pathways. Methodologies for extraction and for key biological assays are also presented to facilitate further research and development of this promising natural compound.

Chemical Structure and Properties

This compound is classified as an isoflavone, a subclass of flavonoids, and is structurally a glycoside of iristectorigenin A.

Chemical Structure:

-

Molecular Formula: C₂₃H₂₄O₁₂[1]

-

Systematic Name: 5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

-

SMILES: COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC)O)O

-

InChI Key: XVNKSNSGLVWSFS-ZTATXHNCSA-N

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While some data are available from supplier specifications and databases, specific experimental values for properties such as melting point and detailed spectroscopic data are not widely reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Weight | 492.43 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Insoluble in Ethanol (< 1 mg/mL). Soluble in DMSO. | --INVALID-LINK-- |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | --INVALID-LINK-- |

Spectroscopic Data:

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-cancer properties being the most prominently studied.

Anti-cancer Activity

Research has indicated that this compound exhibits anti-cancer activities, particularly against breast cancer cell lines.[2] The primary mechanism of its anti-proliferative effect appears to be the induction of apoptosis.

Apoptosis Induction

Studies have shown that this compound can induce apoptosis in cancer cells. This is supported by evidence of increased levels of the anti-apoptotic protein Bcl-2 and decreased levels of the pro-apoptotic protein Bax, as well as reduced levels of cleaved caspase-3 in cells treated with a related compound, Iristectorin A, suggesting a similar mechanism for this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. Based on the observed biological effects and the known mechanisms of similar isoflavonoids, several pathways are hypothesized to be involved.

There is evidence to suggest that this compound may exert its effects through the regulation of the Nrf2/HO-1 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress and inflammation. It is suggested that this compound may mitigate cellular damage by enhancing the expression of Nrf2 and HO-1.

Caption: Hypothesized activation of the Nrf2/HO-1 pathway by this compound.

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Many anti-cancer agents exert their effects by inhibiting this pathway. While direct evidence for this compound's effect on this pathway is limited, its pro-apoptotic activity suggests a potential inhibitory role.

References

Iristectorin B: A Technical Whitepaper on the Core Mechanism of Action in Cancer Cells

Executive Summary

Iristectorin B, an isoflavone derived from the plant Iris tectorum, has been identified as a compound with potential anti-cancer properties[1]. However, publicly available research detailing its specific molecular mechanisms of action in cancer cells is currently limited. This technical guide synthesizes the existing preliminary data, focusing on its putative role in inducing apoptosis and modulating cellular defense pathways. It is critical to distinguish this compound from the similarly named hormone Irisin, as the latter has been more extensively studied in the context of cancer, often leading to confusion in literature searches. This document provides a foundational overview for researchers, scientists, and drug development professionals, outlining the known effects of this compound, detailing relevant experimental protocols, and visualizing the hypothesized signaling pathways based on current evidence. The significant gaps in the literature underscore the need for further investigation to fully elucidate its therapeutic potential.

Introduction

This compound is a natural isoflavone found in the rhizomes of Iris tectorum. As a member of the flavonoid family, it belongs to a class of compounds known for their diverse biological activities, including antioxidant and anti-proliferative effects. Preliminary studies suggest that this compound possesses anti-cancer activities, particularly noted in the context of breast cancer, making it a molecule of interest for oncological research[1]. This whitepaper aims to provide a detailed account of its core mechanism of action based on the available scientific data.

Putative Mechanism of Action in Cellular Homeostasis and Cytotoxicity

The primary evidence for this compound's mechanism of action comes from studies on its protective effects against chemotherapy-induced toxicity, which offer insights into the pathways it modulates. These pathways are often dysregulated in cancer cells and are central to cancer cell survival and death.

Induction of the Mitochondrial Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process that is often evaded by cancer cells. Evidence suggests that this compound can influence key regulators of the intrinsic (mitochondrial) apoptosis pathway. In studies involving PC12 cells, treatment with a related compound, Iristectorin A, was shown to modulate the expression of the Bcl-2 family of proteins[2]. It reduced the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax[2]. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of executioner caspases, such as Caspase-3 (Cas-3)[2]. The observed reduction in Cas-3 levels following co-treatment in a cisplatin injury model suggests a complex, context-dependent role, but the modulation of Bcl-2 and Bax strongly points towards an involvement in the mitochondrial apoptosis pathway[2].

Modulation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. While often associated with cell survival, its role in cancer is multifaceted. This compound's counterpart, Iristectorin A, has been shown to increase the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1)[2]. This activation helps mitigate oxidative stress, which could be a mechanism of its protective effects in normal cells. In cancer cells, the role of this pathway is complex and context-dependent, but its modulation by Iristectorin compounds is a noteworthy aspect of their biological activity[2].

Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action for Iristectorin compounds based on the modulation of apoptotic and oxidative stress pathways.

Caption: Hypothesized signaling pathways modulated by this compound.

Quantitative Data Summary

The following table summarizes the quantitative changes in protein and mRNA expression levels observed with a related compound, Iristectorin A, which suggest potential effects of this compound[2]. These data are derived from a study on cisplatin-induced hepatorenal injury and provide preliminary insights into the molecule's biological activity[2].

| Target Molecule | Change in Expression (Protein) | Change in Expression (mRNA) | Putative Function in Cancer |

| Nrf2 | ▲ 1.2 to 1.5-fold increase | ▲ ~1.5 to 1.6-fold increase | Oxidative Stress Response |

| HO-1 | Not specified | ▲ ~1.5-fold increase | Antioxidant, Anti-inflammatory |

| Bcl-2 | ▲ 1.3 to 1.7-fold increase | ▲ ~1.4 to 1.5-fold increase | Inhibition of Apoptosis |

| Bax | ▼ 0.7 to 0.8-fold decrease | ▼ ~0.7 to 0.8-fold decrease | Promotion of Apoptosis |

| Caspase-3 (Cas-3) | ▼ ~0.8-fold decrease | ▼ ~0.7 to 0.9-fold decrease | Execution of Apoptosis |

| NF-κB | Not specified | ▼ ~0.7-fold decrease | Inflammation, Proliferation |

| TNF-α | Not specified | ▼ ~0.7-fold decrease | Inflammation, Cell Survival |

*Note: These changes were observed in a cisplatin-induced injury model where Iristectorin A showed a protective effect, hence the increase in anti-apoptotic Bcl-2 and decrease in pro-apoptotic Bax/Cas-3. In a direct anti-cancer context, this compound would be hypothesized to have the opposite effect on these specific markers to induce apoptosis.

Experimental Methodologies

To assess the mechanism of action of this compound, several key experiments are required. The following sections provide detailed, generalized protocols for these assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assessment (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Nrf2, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Caption: A generalized workflow for Western Blot analysis.

Conclusion and Future Directions

The current body of scientific literature provides preliminary evidence that this compound may exert anti-cancer effects through the modulation of apoptosis and cellular stress response pathways. However, the data is sparse and largely inferred from studies on related compounds or in non-cancer models. There is a critical need for comprehensive studies to:

-

Determine the IC50 values of this compound across a wide panel of human cancer cell lines.

-

Elucidate its effects on cell cycle progression and identify key regulatory proteins that are targeted.

-

Investigate its anti-metastatic potential by examining its impact on cell migration, invasion, and adhesion.

-

Confirm its role in modulating key cancer signaling pathways , such as PI3K/Akt and JAK/STAT, through detailed molecular studies.

Such research will be invaluable in validating this compound as a potential candidate for novel anti-cancer drug development.

References

Iristectorin B: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorin B, an isoflavone constituent of Belamcanda chinensis (blackberry lily) and other Iris species, has emerged as a molecule of significant interest in the scientific community. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a particular focus on its neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and development efforts.

Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective properties in preclinical models of stroke. Studies utilizing an in vitro model of oxygen-glucose deprivation/reoxygenation (OGD/R) in rat pheochromocytoma (PC12) cells have shown that this compound can mitigate neuronal damage by reducing apoptosis, oxidative stress, and intracellular calcium overload.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound on PC12 cells subjected to OGD/R.

Table 1: Effect of this compound on PC12 Cell Viability and markers of cell damage following Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

| Parameter | Condition | This compound Concentration | Result | Reference |

| Cell Survival Rate | OGD/R | Vehicle | Decreased | [1] |

| OGD/R | This compound | Increased cell survival | [1] | |

| Intracellular Ca²⁺ Content | OGD/R | Vehicle | Increased | [1] |

| OGD/R | This compound | Reduced Ca²⁺ levels | [1] | |

| LDH Release | OGD/R | Vehicle | Increased | [1] |

| OGD/R | This compound | Decreased LDH release | [1] | |

| ROS Levels | OGD/R | Vehicle | Increased | [1] |

| OGD/R | This compound | Reduced ROS levels | [1] | |

| Apoptosis Rate | OGD/R | Vehicle | Increased | [2] |

| OGD/R | This compound | Decreased apoptosis rate | [2] |

Table 2: Modulation of Gene and Protein Expression by this compound in PC12 Cells following OGD/R

| Target | Molecule Type | Fold Change with this compound | Reference |

| Nrf2 | mRNA | ~1.6-fold increase (liver), ~1.5-fold increase (kidney) | [2] |

| Protein | ~1.5 to 1.2-fold increase | [2] | |

| HO-1 (HMOX1) | mRNA | ~1.5-fold increase (liver), ~1.5-fold increase (kidney) | [2] |

| Protein | Significantly elevated and then reduced with dosing | [1] | |

| Bcl-2 | mRNA | ~1.5-fold increase (liver), ~1.4-fold increase (kidney) | [2] |

| Protein | ~1.3 to 1.7-fold increase | [2] | |

| NF-κB | mRNA | ~0.7-fold decrease | [2] |

| TNF-α | mRNA | ~0.7-fold decrease | [2] |

| Bax | mRNA | ~0.8 to 0.7-fold decrease | [2] |

| Protein | ~0.7 to 0.8-fold decrease | [2] | |

| Caspase-3 | mRNA | ~0.9 to 0.7-fold decrease | [2] |

| Protein | ~0.8-fold decrease | [2] | |

| SLC3A2 | Protein | Modulated (implicated in ferroptosis) | [1] |

| TFR1 | Protein | Modulated (implicated in ferroptosis) | [1] |

Experimental Protocols

This protocol establishes an in vitro model of ischemic stroke.

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

OGD Induction: To induce oxygen-glucose deprivation, the culture medium is replaced with glucose-free DMEM. The cells are then transferred to a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified period (e.g., 2-4 hours) to mimic ischemic conditions.

-

Reoxygenation: Following the OGD period, the glucose-free medium is replaced with complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reoxygenation period (e.g., 24 hours).

-

This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations during the reoxygenation phase. A vehicle control (DMSO) is run in parallel.

This flow cytometry-based assay quantifies the extent of apoptosis.

-

Cell Collection: After OGD/R and treatment with this compound, both adherent and floating cells are collected and washed with ice-cold PBS.

-

Staining: Cells are resuspended in binding buffer provided with a commercial Annexin V-FITC Apoptosis Detection Kit. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

This technique is used to quantify the protein expression levels of Nrf2, HO-1, Bcl-2, Bax, and Caspase-3.

-

Protein Extraction: PC12 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

This method is employed to measure the mRNA expression levels of Nrf2, HO-1, Bcl-2, Bax, Caspase-3, NF-κB, and TNF-α.

-

RNA Extraction: Total RNA is extracted from PC12 cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix, the synthesized cDNA, and specific primers for the target genes and a reference gene (e.g., GAPDH or β-actin).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways

This compound appears to exert its antioxidant effects by activating the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including HO-1, leading to their upregulation.

This compound modulates the intrinsic pathway of apoptosis by altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. By increasing the Bcl-2/Bax ratio, this compound inhibits the release of cytochrome c from the mitochondria, thereby preventing the activation of caspase-3 and subsequent cell death.

Recent proteomic analysis suggests that this compound may also protect against stroke-induced neuronal damage by modulating ferroptosis, an iron-dependent form of regulated cell death. The modulation of ferroptosis-related proteins such as SLC3A2, TFR1, and HMOX1 (HO-1) points to a novel mechanism of action for this compound.[1]

Effects on Cancer Cells

The role of this compound in cancer remains an area of active investigation with some seemingly contradictory findings. A study on the phenolic constituents of Belamcanda chinensis reported that this compound, along with other isolated compounds, exhibited proliferative activity in the estrogen receptor-positive human breast cancer cell lines MCF-7 and T-47D. This suggests a potential estrogen-like effect, which would stimulate the growth of these specific cancer cells.

Conversely, other isoflavones and compounds isolated from related Iris species have demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines. At present, there is a lack of comprehensive studies specifically detailing an anti-cancer (i.e., cytotoxic or anti-proliferative) mechanism for this compound in breast or other cancer types.

Further research is required to elucidate the precise role of this compound in different cancer contexts, considering factors such as cancer type, receptor status, and concentration-dependent effects.

Conclusion

This compound is a promising natural compound with well-documented neuroprotective effects, primarily mediated through the activation of the Nrf2/HO-1 signaling pathway and the modulation of apoptosis. Its potential role in regulating ferroptosis opens new avenues for therapeutic intervention in ischemic stroke. The activity of this compound in the context of cancer is more complex and warrants further investigation to clarify its potential as either a proliferative or anti-proliferative agent depending on the specific cellular context. This technical guide provides a foundation for future research aimed at harnessing the therapeutic potential of this compound.

References

Unveiling the Pharmacological Landscape of Iristectorin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin B, an isoflavone isolated from the rhizomes of Iris tectorum, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anti-cancer, neuroprotective, and potential anti-inflammatory and immunomodulatory activities. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a glycosidic isoflavone that has been identified as a key bioactive constituent of Iris tectorum, a plant with a history of use in traditional medicine for treating inflammatory conditions, cancer, and other ailments.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic potential of this compound, revealing its influence on critical cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling cascades. This guide aims to consolidate the current understanding of this compound's pharmacological properties to serve as a foundational resource for the scientific community.

Anti-Cancer Properties

This compound has demonstrated notable anti-cancer activities, particularly against breast cancer cell lines.[2] While specific IC50 values for this compound are not yet widely published, studies on closely related compounds from Iris tectorum provide valuable insights into its potential efficacy and mechanisms.

Cytotoxicity and Cell Cycle Inhibition

Research on compounds isolated from Iris tectorum has shown significant cytotoxic effects against human cancer cell lines. For instance, iridal-type triterpenes, also found in the plant, exhibited IG50 values of approximately 11 µM and 23 µM against MCF-7 (breast cancer) and C32 (amelanotic melanoma) cell lines, respectively.[3] Another related flavonoid, tectorigenin, was found to induce cell cycle arrest at the G2/M phase in COR-L23 lung cancer cells at concentrations up to 400 µM.[3] These findings suggest that this compound may exert its anti-cancer effects through a combination of direct cytotoxicity and cell cycle modulation.

Table 1: Cytotoxicity of Compounds from Iris tectorum

| Compound | Cell Line | IC50/IG50 (µM) | Reference |

| Iritectol B, isoiridogermanal, iridobelamal A | MCF-7 | ~11 | [3] |

| Iritectol B, isoiridogermanal, iridobelamal A | C32 | ~23 | [3] |

| Tectorigenin | COR-L23 | G2/M arrest at 400 µM | [3] |

Regulation of Apoptosis

The induction of apoptosis is a key mechanism for many anti-cancer agents. This compound has been shown to influence apoptotic pathways. Studies on the related compound, Iristectorin A, demonstrated a significant impact on the expression of key apoptosis-regulating proteins. In a model of cisplatin-induced injury, Iristectorin A treatment led to an increase in the protein levels of the anti-apoptotic factor Bcl-2 (by 1.3- to 1.7-fold) and a decrease in the levels of the pro-apoptotic protein Bax (by 0.7- to 0.8-fold) and the executioner caspase, Caspase-3 (by 0.8-fold).[1] At the mRNA level, Iristectorin A suppressed the expression of Bax (by 0.8- and 0.7-fold) and Caspase-3 (by 0.9- and 0.7-fold).[1]

Table 2: Effect of Iristectorin A on Apoptosis-Related Gene and Protein Expression

| Target | Change in mRNA Expression (fold) | Change in Protein Expression (fold) | Reference |

| Bcl-2 | ↑ (1.5 and 1.4) | ↑ (1.3 to 1.7) | [1] |

| Bax | ↓ (0.8 and 0.7) | ↓ (0.7 to 0.8) | [1] |

| Caspase-3 | ↓ (0.9 and 0.7) | ↓ (0.8) | [1] |

A common method to assess apoptosis is through Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

-

Cell Culture: Plate cells (e.g., PC12 or MCF-7) in appropriate culture vessels and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include both positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, particularly in the context of stroke. A study utilizing an in vitro stroke model with PC12 cells demonstrated that this compound can mitigate neuronal apoptosis.[1]

Attenuation of Neuronal Apoptosis

In a glyoxylate deprivation model in PC12 cells, which mimics ischemic stroke, this compound treatment was shown to reduce the rate of apoptosis.[1] While the specific concentrations and quantitative reduction in apoptosis are not detailed in the available literature, the findings point towards a direct protective effect on neuronal cells under ischemic stress.

-

Cell Culture: Culture PC12 cells in a standard medium. To induce neuronal differentiation, treat with Nerve Growth Factor (NGF).

-

Oxygen-Glucose Deprivation (OGD): To simulate ischemic conditions, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period.

-

Treatment: During or after the OGD period, treat the cells with various concentrations of this compound.

-

Apoptosis Analysis: Following treatment, assess the rate of apoptosis using methods such as the Annexin V-FITC assay described previously.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant effects of this compound are strongly suggested by studies on the related compound Iristectorin A, which has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Modulation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Iristectorin A has been found to upregulate this pathway. In a study on cisplatin-induced hepatorenal injury, administration of Iristectorin A led to a significant increase in the mRNA expression of Nrf2 (by approximately 1.6- and 1.5-fold in the liver and kidney, respectively) and HO-1 (by 1.5-fold in both organs).[1] This was accompanied by an increase in the protein expression of Nrf2 (by 1.5- to 1.2-fold).[1]

Table 3: Effect of Iristectorin A on the Nrf2/HO-1 Pathway

| Target | Change in mRNA Expression (fold) | Change in Protein Expression (fold) | Reference |

| Nrf2 | ↑ (~1.6 and ~1.5) | ↑ (1.5 to 1.2) | [1] |

| HO-1 | ↑ (1.5 and 1.5) | Not Reported | [1] |

-

Cell/Tissue Lysis: Lyse treated cells or tissues in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation. The study on Iristectorin A also revealed its ability to suppress NF-κB signaling. Treatment with Iristectorin A resulted in a decrease in the mRNA expression levels of NF-κB (by 0.7-fold) and the pro-inflammatory cytokine TNF-α (by 0.7-fold).[1] This suggests that this compound may also exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Table 4: Effect of Iristectorin A on Inflammatory Markers

| Target | Change in mRNA Expression (fold) | Reference |

| NF-κB | ↓ (0.7) | [1] |

| TNF-α | ↓ (0.7) | [1] |

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.

-

Luciferase Assay: After the treatment period, lyse the cells and measure the luciferase activity. A decrease in luciferase activity in the this compound-treated cells indicates inhibition of NF-κB transcriptional activity.

Conclusion and Future Directions

This compound, a natural isoflavone from Iris tectorum, exhibits a range of pharmacological properties that warrant further investigation for its therapeutic potential. The available evidence, primarily from studies on the compound itself and its close structural analogs, points towards significant anti-cancer, neuroprotective, and anti-inflammatory activities. The modulation of key signaling pathways such as apoptosis, Nrf2/HO-1, and NF-κB appears to be central to its mechanism of action.

To advance the development of this compound as a clinical candidate, future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the specific IC50 values of this compound in a variety of cancer cell lines and in assays for anti-inflammatory and neuroprotective activity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of cancer, neurodegenerative diseases, and inflammatory conditions.

-

Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its safety profile.

-

Mechanism of Action Elucidation: Further delineating the precise molecular targets and signaling pathways modulated by this compound to fully understand its pharmacological effects.

This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing a roadmap for the continued exploration of this compound's therapeutic promise.

References

- 1. Identification of the metabolites produced following Iris tectorum Maxim oral administration and a network pharmacology-based analysis of their potential pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Use of Iris Species: Antioxidant Properties, Phytochemistry, Medicinal and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Iristectorin B: A Technical Literature Review and Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin B, an isoflavone primarily isolated from Iris tectorum and Belamcanda chinensis, has been a subject of interest within the scientific community for its potential biological activities. This technical whitepaper provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a naturally occurring isoflavone, a class of phytoestrogens known for their diverse pharmacological properties. Belonging to the flavonoid family, isoflavones are widely distributed in the plant kingdom, with notable concentrations in species of the Iridaceae family. The chemical structure of this compound is C23H24O12.[1] While research on this compound is not as extensive as for other isoflavones like genistein or daidzein, existing studies provide a foundation for understanding its potential therapeutic applications.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C23H24O12 | [1] |

| Molecular Weight | 492.43 g/mol | [2] |

| CAS Number | 94396-09-5 | [2][3] |

| Class | Isoflavone | [2][3] |

| Source | Iris tectorum, Belamcanda chinensis | [2][3] |

Biological Activities

Anti-Cancer Activity

The effect of this compound on cancer cell proliferation has been a primary focus of investigation. However, the available data presents some nuances. A key study by Monthakantirat and colleagues in 2005 isolated this compound from the rhizomes of Belamcanda chinensis and evaluated its effect on the proliferation of MCF-7 and T-47D human breast cancer cell lines. While other compounds isolated in the same study, such as belamphenone, resveratrol, iriflophenone, tectorigenin, and tectoridin, were found to stimulate the proliferation of these breast cancer cells, this compound was not reported to have this effect. This suggests that this compound does not share the proliferative activity observed in some other constituents of Belamcanda chinensis.

It is important to note that while some commercial suppliers describe this compound as having "anti-cancer activities in breast cancer," the primary literature available does not currently provide strong evidence to support this claim in the form of significant cytotoxic or anti-proliferative activity against the tested cell lines.[2][3] Further research is required to fully elucidate its potential in this area.

Anti-Inflammatory and Antibacterial Activities

While direct studies on the anti-inflammatory and antibacterial properties of this compound are limited in the public domain, the broader class of isoflavones has well-documented activities in these areas. Many isoflavones exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[4][5][6] Similarly, various isoflavones have demonstrated antibacterial activity against a range of pathogens, with their efficacy often dependent on their specific chemical structure.[7][8][9] Given its chemical classification, it is plausible that this compound may also possess such properties, though this remains to be experimentally verified.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully understood. However, based on the known actions of other isoflavones, several signaling pathways are likely targets.

Potential Modulation of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling cascades are critical regulators of inflammation and cell survival. Isoflavones like genistein and daidzein have been shown to inhibit the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.[4][6] They can also modulate the activity of various components of the MAPK pathway, including ERK, JNK, and p38 kinases, which are involved in cellular responses to stress and inflammatory stimuli.[10][11][12][13] It is hypothesized that this compound may exert potential anti-inflammatory effects through similar mechanisms.

Interaction with Estrogen Receptors

As phytoestrogens, isoflavones can bind to estrogen receptors (ERα and ERβ), which can lead to a range of cellular responses, including effects on cell proliferation. The proliferative effects of some isoflavones on certain breast cancer cell lines are thought to be mediated through these receptors.[14] The lack of proliferative activity of this compound in the study by Monthakantirat et al. suggests that its interaction with estrogen receptors in MCF-7 and T-47D cells may differ from that of other tested isoflavones, or that it may act through ER-independent pathways.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing the bioactivities of isoflavones, the following protocols would be appropriate for future investigations.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity (Minimum Inhibitory Concentration - MIC Assay)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight.

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well microplate containing broth.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity (Cytokine Production Assay)

This assay measures the effect of a compound on the production of pro-inflammatory cytokines in immune cells.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) in 24-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits.

-

Data Analysis: Determine the inhibitory effect of this compound on cytokine production and calculate IC50 values.

Conclusion and Future Directions

This compound is an isoflavone with a chemical profile that suggests potential biological activities. However, the current body of scientific literature provides limited and, in some cases, contradictory information regarding its efficacy, particularly in the context of cancer. The assertion that this compound possesses anti-cancer properties requires more robust experimental validation.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Systematically evaluating the anti-proliferative effects of this compound against a broader panel of cancer cell lines, including those of different origins.

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Investigation of Anti-inflammatory and Antimicrobial Potential: Conducting rigorous studies to determine if this compound exhibits anti-inflammatory and antibacterial activities, including the determination of IC50 and MIC values.

-

In Vivo Studies: Should promising in vitro data emerge, evaluating the efficacy and safety of this compound in animal models of relevant diseases.

A more thorough investigation into these areas will provide a clearer understanding of the therapeutic potential of this compound and its viability as a lead compound for drug development.

References

- 1. This compound | C23H24O12 | CID 5318487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. invivochem.net [invivochem.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Soy isoflavones alleviate polycystic ovary syndrome in rats by regulating NF- κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the antibacterial potentiality of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure pre-requisites for isoflavones as effective antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methoxylated isoflavones, cajanin and isoformononetin, have non-estrogenic bone forming effect via differential mitogen activated protein kinase (MAPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Iristectorin B: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin B, a naturally occurring isoflavone isolated from Iris tectorum, has emerged as a promising candidate for therapeutic development, exhibiting a range of biological activities. This technical guide provides an in-depth analysis of the current understanding of this compound's potential therapeutic targets, focusing on its role in modulating critical cellular signaling pathways implicated in cancer and neuroprotection. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the compound's mechanisms of action to facilitate further research and drug development efforts.

Introduction

This compound is an isoflavone, a class of phytoestrogens known for their diverse pharmacological properties. Preliminary research has highlighted its anti-cancer and neuroprotective effects, suggesting a multifactorial mechanism of action. This guide aims to consolidate the existing scientific literature on this compound, providing a detailed resource for researchers exploring its therapeutic applications.

Potential Therapeutic Targets and Mechanisms of Action

Current research indicates that this compound exerts its biological effects through the modulation of several key signaling pathways and cellular processes.

Induction of Apoptosis in Cancer and Neuronal Cells

This compound has been shown to induce apoptosis, or programmed cell death, a critical process in both cancer therapy and neurodegenerative disease. In a study on PC12 cells, a model for neuronal cells, this compound demonstrated a significant protective effect against stroke-induced injury by modulating apoptosis.[1][2]

Modulation of the Nrf2/HO-1 Signaling Pathway

While direct studies on this compound are ongoing, research on the structurally similar compound, Iristectorin A, has revealed its ability to ameliorate cisplatin-induced hepatorenal injury by modulating the Nrf2/HO-1 signaling pathway.[3][4] This pathway is a master regulator of the cellular antioxidant response and is a key target in inflammatory and oxidative stress-related diseases. The activation of Nrf2 and the subsequent upregulation of heme oxygenase-1 (HO-1) represent a significant therapeutic strategy for cytoprotection.

Regulation of Ferroptosis

Recent proteomic studies have identified that this compound may exert its protective effects in stroke by regulating ferroptosis, a form of iron-dependent programmed cell death.[1][2] Key proteins associated with ferroptosis, including Solute Carrier Family 3 Member 2 (SLC3A2), Transferrin Receptor 1 (TFR1), and Heme Oxygenase-1 (HMOX1), were found to be modulated by this compound treatment in a model of oxygen-glucose deprivation/reoxygenation in PC12 cells.[1][2]

Quantitative Data

As of the latest literature review, specific IC50 values for this compound against various cancer cell lines are not yet widely published. The following table summarizes the quantitative data available from the study on the protective effects of this compound on Na2S2O4-injured PC12 cells.

| Parameter | Condition | Result | Reference |

| Cell Viability | Control | 100% | [1][2] |

| Na2S2O4-injured | Decreased | [1][2] | |

| Na2S2O4-injured + this compound | Increased (dose-dependent) | [1][2] | |

| Apoptosis Rate | Control | Baseline | [1] |

| Na2S2O4-injured | Increased | [1] | |

| Na2S2O4-injured + this compound | Decreased (significant) | [1] | |

| Intracellular Ca2+ | Na2S2O4-injured | Increased | [5] |

| Na2S2O4-injured + this compound | Decreased | [5] | |

| LDH Release | Na2S2O4-injured | Increased | [5] |

| Na2S2O4-injured + this compound | Decreased | [5] | |

| ROS Levels | Na2S2O4-injured | Increased | [5] |

| Na2S2O4-injured + this compound | Decreased | [5] |

Experimental Protocols

Cell Culture and Treatment for Apoptosis Assay

-

Cell Line: PC12 cells.

-

Culture Conditions: Cells are cultured in a suitable medium, typically DMEM supplemented with 10% fetal bovine serum, at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Injury: To mimic stroke-like conditions, PC12 cells are subjected to oxygen-glucose deprivation (OGD) by incubating them in a glucose-free medium in a hypoxic chamber, followed by reoxygenation with a normal culture medium. An alternative method for inducing injury is treatment with Na2S2O4.[1][2]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration before or after the induction of injury.[1][2]

Annexin V-FITC/PI Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Nrf2, HO-1, SLC3A2, TFR1, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Neuroprotection

Caption: Proposed mechanism of this compound-mediated neuroprotection via regulation of ferroptosis.

Postulated Nrf2/HO-1 Activation Pathway

References

Iristectorin B: An In-Depth Technical Guide on its In Vitro Effects on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorin B, an isoflavone isolated from the rhizomes of Belamcanda chinensis (L.) DC. (Iridaceae), has emerged as a molecule of interest in the study of cellular processes. This technical guide provides a comprehensive overview of the currently available in vitro data on the effects of this compound on various cell lines. The information is curated to assist researchers and professionals in drug development in understanding its biological activities and potential therapeutic applications.

Quantitative Data Summary

Currently, publicly available research on the specific anti-cancer effects of this compound, including IC50 values, detailed apoptosis rates, and cell cycle distribution percentages in common cancer cell lines, is limited. One key study by Monthakantirat et al. (2005) evaluated a series of compounds from Belamcanda chinensis for their proliferative activity on MCF-7 and T-47D human breast cancer cell lines. While other compounds from the plant showed stimulatory effects on proliferation, the specific quantitative data for this compound's activity was not detailed in the abstract.

A study on PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, demonstrated that this compound can have protective effects against stroke-induced injury by modulating apoptosis.

| Cell Line | Assay | Treatment | Results | Reference |

| PC12 | Annexin V-FITC Apoptosis Assay | This compound | Dose-dependent effect on apoptosis rate. | (Zheng et al., 2023) |

Further research is required to establish a comprehensive quantitative profile of this compound's effects on a broader range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Include a blank control with media only. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Iristectorin B: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorin B is an isoflavone isolated from the rhizomes of Iris tectorum and Belamcanda chinensis. As a member of the flavonoid class of natural products, it has garnered interest for its potential therapeutic properties, including anti-cancer and neuroprotective effects. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with detailed experimental protocols for its characterization. Understanding these physicochemical properties is critical for the design and execution of preclinical and formulation studies.

Solubility Data

The solubility of a compound is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Currently, specific quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, based on data from closely related compounds and supplier information, a general solubility profile can be inferred.

Table 2.1: Solubility of this compound and Related Compounds

| Compound/Solvent System | Solubility | Remarks |

| This compound | ||

| Ethanol | < 1 mg/mL | Insoluble[1] |

| Iristectorigenin B (Aglycone of this compound) | ||

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (60.55 mM) | Sonication is recommended to aid dissolution. |

| Iristectorin A (Isomer) | ||

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (203.07 mM) | Ultrasonic treatment is recommended. Hygroscopic nature of DMSO can impact solubility. |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.08 mM) | Clear solution; saturation unknown. |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.08 mM) | Clear solution; saturation unknown. |

Experimental Protocol: Equilibrium Solubility Determination

To ascertain the precise solubility of this compound in aqueous and organic solvents, the following equilibrium solubility protocol, based on established pharmaceutical guidelines, is recommended.

3.1 Materials

-

This compound (solid powder, purity >95%)

-

Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2 Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination of this compound.

3.3 Procedure

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid should be visually confirmed.

-

Vortex the vial to ensure thorough mixing and suspension of the solid.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.

-

Immediately centrifuge the aliquot at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Equilibrium solubility is determined when the concentration of this compound in the filtrate remains constant over successive time points.

Stability Data

The chemical stability of this compound is a critical parameter that dictates its shelf-life, storage conditions, and potential degradation pathways.

Table 4.1: Storage Stability of this compound

| Form | Storage Condition | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

4.1 Forced Degradation Studies

Experimental Protocol: Forced Degradation Study

The following protocol outlines a systematic approach to conducting forced degradation studies on this compound.

5.1 Materials

-

This compound (solid powder and solution in a relevant solvent, e.g., 50:50 acetonitrile:water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber